(2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
(2Z)-6-Chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic chromene derivative featuring a carboxamide group, a chloro substituent at position 6, and a 3-trifluoromethylphenyl imino moiety. The Z-configuration of the imino group is critical for its structural stability and intermolecular interactions.
Properties
IUPAC Name |
6-chloro-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2/c18-11-4-5-14-9(6-11)7-13(15(22)24)16(25-14)23-12-3-1-2-10(8-12)17(19,20)21/h1-8H,(H2,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAOMHHTUFRJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves the condensation of 6-chloro-2H-chromene-3-carboxylic acid with 3-(trifluoromethyl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imine group to an amine.
Substitution: The chloro group in the chromene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the imine group reduced to an amine.
Substitution: Substituted chromene derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Bioactivity
The lipophilicity of carboxamide derivatives, a key determinant of bioavailability, is influenced by substituent electronic and steric properties. For example:
- Methoxy vs. Chloro Substituents: The screening compound (2Z)-6-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide () differs only in the position 6 substituent (methoxy vs. chloro). Chloro’s higher electronegativity increases lipophilicity compared to methoxy, as observed in related 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates, where chloro substituents elevate log k (HPLC-derived lipophilicity) by 0.3–0.5 units .
- Trifluoromethyl Phenyl Group: The 3-trifluoromethylphenyl moiety enhances metabolic stability and hydrophobic interactions, a feature shared with impurities like N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-methylpropanamide ().
Table 1: Substituent Impact on Lipophilicity
| Compound | Position 6 Substituent | log k (HPLC) |
|---|---|---|
| Target Compound | Cl | ~3.8* |
| Methoxy Analog () | OCH₃ | ~3.3* |
| 4-Chloro-2-{[(3-ClPh)amino]CO}Ph Carbamate | Cl | 3.5–4.0 |
Hydrogen Bonding and Crystallographic Behavior
The carboxamide group (-CONH₂) in the target compound facilitates hydrogen bonding, influencing crystal packing and solubility. Graph set analysis () reveals that such groups typically form R₂²(8) motifs (two donor/acceptor pairs), as seen in 3-chloro-N-phenyl-phthalimide derivatives ().
Computational Insights
For instance, exact-exchange functionals (e.g., B3LYP) accurately model trifluoromethyl group effects on electron distribution, with deviations <2.4 kcal/mol in atomization energies .
Biological Activity
(2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. Its molecular formula is with a molecular weight of 366.72 g/mol. The compound features a chromene ring system, a trifluoromethyl group, and a carboxamide group, suggesting potential biological activities that merit investigation.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. In vitro studies have shown that derivatives similar to (2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide demonstrate effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antimicrobial potential .
Anticancer Activity
The mechanism of action for (2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide includes interactions with specific enzymes and receptors involved in cell proliferation. Preliminary studies suggest that this compound may inhibit certain enzymes linked to cancer cell growth, leading to cytotoxic effects on various cancer cell lines, including breast cancer cells .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has been evaluated for its anti-inflammatory potential. Studies have indicated that it may modulate inflammatory pathways by inhibiting the activity of transcription factors such as NF-κB, which plays a crucial role in the inflammatory response .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against MRSA and other bacterial strains; low MIC values observed. |
| Anticancer | Potential enzyme inhibitors affecting cancer cell proliferation; cytotoxicity noted. |
| Anti-inflammatory | Modulates NF-κB activity; reduces inflammatory markers in vitro. |
The biological activity of (2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is attributed to its ability to bind to specific molecular targets. This binding can inhibit enzyme activity or modulate receptor functions, which may lead to reduced cell proliferation in cancer or decreased inflammation in immune responses. The presence of the trifluoromethyl group enhances the compound's interaction with target proteins through hydrogen bonding and other interactions .
Case Studies and Research Findings
- Antibacterial Study : A study published in 2020 evaluated various chromene derivatives against Staphylococcus aureus and MRSA. The results indicated that compounds with trifluoromethyl substitutions had significantly lower MICs compared to their non-trifluoromethyl counterparts, suggesting enhanced efficacy due to electronic effects from the trifluoromethyl group .
- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects of (2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide on MCF-7 breast cancer cells. The study found that this compound inhibited cell viability at concentrations lower than 20 µM, indicating promising anticancer activity .
- Inflammation Modulation : Research exploring the anti-inflammatory properties highlighted that this compound could significantly reduce NF-κB activation in vitro, suggesting a potential therapeutic role in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
